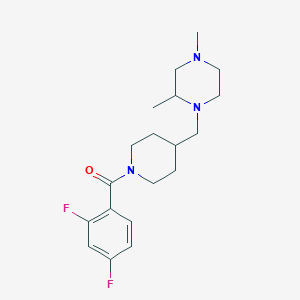
(2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It is related to a class of compounds known as piperazine derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a difluorophenyl group and a piperidinyl group through a methanone bridge . The exact 3D structure and conformation would require further computational or experimental studies.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Piperazine compounds, in general, are known to participate in various chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.24 . Other physical and chemical properties such as boiling point, melting point, and partition coefficient are predicted to be 304.51°C, 89.81°C, and 2.36 respectively .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Mallesha and Mohana (2014) explored the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds, including 4b and 5e, exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for further research in this area (Mallesha & Mohana, 2014).
Synthesis Techniques
Zheng Rui (2010) conducted research on synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate. This process involved amidation, Friedel-crafts acylation, and hydration, achieving a reasonable overall yield (Zheng Rui, 2010).
Structural and Theoretical Studies
Karthik et al. (2021) investigated the structural, thermal, and optical properties of a compound related to (2,4-Difluorophenyl)(piperidin-4-yl)methanone. They used spectroscopic techniques, X-ray diffraction, and density functional theory calculations, finding that the compound has a stable structure in the temperature range of 20-170°C (Karthik et al., 2021).
Anticancer and Antimicrobial Research
Patel et al. (2011) synthesized pyridine derivatives related to (2,4-Difluorophenyl)(piperidin-4-yl)methanone and evaluated their in vitro antimicrobial activity. The study noted variable activity against bacteria and fungi, contributing to the understanding of the compound's potential in medical applications (Patel, Agravat, & Shaikh, 2011).
Polymer Science Application
Shi et al. (2017) developed a difluoro aromatic ketone monomer similar to (2,4-Difluorophenyl)(piperidin-4-yl)methanone for preparing poly(arylene ether sulfone)s. This research contributes to the understanding of the compound's utility in advanced polymer synthesis (Shi et al., 2017).
Safety and Hazards
Direcciones Futuras
Future research could focus on exploring the therapeutic potential of this compound, given the observed anti-inflammatory effects of related compounds . Additionally, more detailed studies on the synthesis, chemical reactions, and physical properties of this compound could provide valuable insights.
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F2N3O/c1-14-12-22(2)9-10-24(14)13-15-5-7-23(8-6-15)19(25)17-4-3-16(20)11-18(17)21/h3-4,11,14-15H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYQHGNXTJCZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

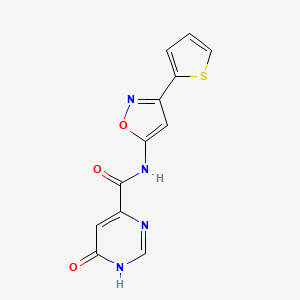
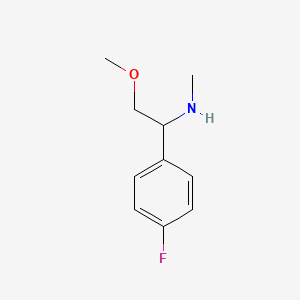
![2-Cyclopropyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2978848.png)
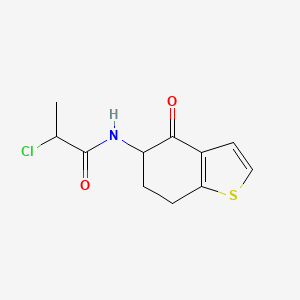
![(5S)-5-methyl-5-[(1S)-4-methyl-5-oxo-3-cyclohexenyl]-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2978851.png)
![N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide](/img/structure/B2978853.png)
![3-(2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2978854.png)
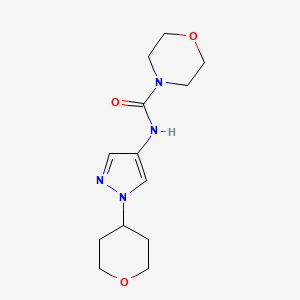
![5-Fluoro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2978859.png)
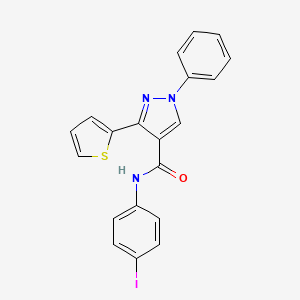
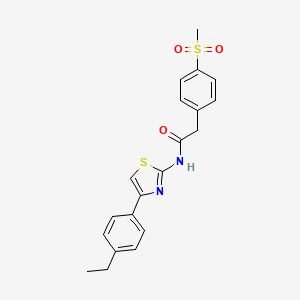

![1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate](/img/structure/B2978865.png)
